9-Fluorenol

描述

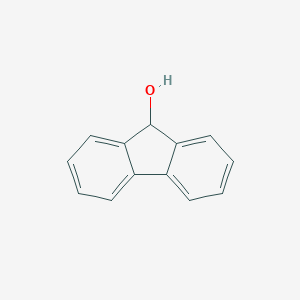

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMVESZOYKHDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052683 | |

| Record name | Fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 9-Hydroxyfluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1689-64-1 | |

| Record name | Fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-9-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV0Q72R613 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9-Fluorenol from 9-Fluorenone via Sodium Borohydride Reduction: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of 9-fluorenol through the reduction of 9-fluorenone utilizing sodium borohydride. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying reaction mechanism, experimental protocols, and purification techniques, and presents key analytical data for the characterization of the final product.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The conversion of 9-fluorenone to this compound serves as a classic example of this reaction, often employed in academic and industrial settings due to its high efficiency and the relative ease of execution. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones, offering a safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄)[1]. The reaction is characterized by a distinct color change, as the yellow 9-fluorenone is converted to the white this compound, providing a simple visual cue for reaction progression[2][3][4][5].

Reaction Mechanism

The reduction of 9-fluorenone to this compound with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 9-fluorenone. The reaction can be summarized in two main steps:

-

Nucleophilic Attack: The borohydride ion ([BH₄]⁻) donates a hydride ion to the carbonyl carbon of 9-fluorenone. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate[6][7][8].

-

Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent (such as ethanol or methanol) or during an acidic workup to yield the final product, this compound[4][6][7].

Experimental Protocols

Several protocols for the synthesis of this compound from 9-fluorenone have been reported, varying in scale and specific reagents. Below is a generalized procedure compiled from multiple sources, which can be scaled as needed.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood, as hydrogen gas may be evolved, particularly during the quenching step[2][3].

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids, except as directed in the protocol[4].

Materials:

-

9-Fluorenone

-

Sodium Borohydride (NaBH₄)

-

Ethanol (95%) or Methanol

-

Hydrochloric Acid (HCl), dilute (e.g., 0.1 M or 3 M) or Sulfuric Acid (3M)[9]

-

Deionized Water

-

Dichloromethane (for extraction, optional)

Procedure:

-

Dissolution of 9-Fluorenone: Dissolve 9-fluorenone in warm ethanol or methanol in an appropriately sized Erlenmeyer flask or round-bottom flask with stirring[2][3][5][10]. The characteristic yellow color of the solution should be observed[4].

-

Addition of Sodium Borohydride: While stirring, add sodium borohydride to the 9-fluorenone solution. The addition can be done in portions or as a freshly prepared solution[2][3][5].

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the yellow color of 9-fluorenone, resulting in a colorless solution, which indicates the formation of this compound[1][2][3][4][5]. The reaction is typically allowed to proceed for 10-20 minutes at room temperature[2][3][5]. Thin-layer chromatography (TLC) can also be used to monitor the reaction's completion[2][7][10].

-

Quenching the Reaction: After the reaction is complete, carefully add dilute hydrochloric acid or sulfuric acid to neutralize the excess sodium borohydride and any alkoxide intermediates. This step should be performed cautiously in a fume hood as it will evolve hydrogen gas, visible as bubbling[1][4][9].

-

Precipitation and Isolation: The product, this compound, is then precipitated by the addition of water[2][3][5]. The white solid is collected by vacuum filtration using a Büchner funnel[2][3][5][9].

-

Washing: The collected solid is washed with cold water to remove any inorganic salts and other water-soluble impurities[2][3][5].

-

Drying: The purified this compound is dried in a desiccator or a low-temperature oven to remove residual solvent.

Recrystallization (Purification):

For obtaining a high-purity product, recrystallization is recommended. A mixed solvent system of ethanol and water is often effective[1][11].

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Gradually add hot water until the solution becomes slightly cloudy.

-

If cloudiness persists, add a small amount of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals thoroughly.

Quantitative Data

The following table summarizes quantitative data from various reported experimental procedures.

| Parameter | Example 1[2][3][5] | Example 2[10] | Example 3[9] |

| Reactants | |||

| 9-Fluorenone | 5.0 g | 0.4 g | 3 mL of 0.185M solution |

| Sodium Borohydride | 0.4 g | 0.1 g | 7 drops of 4.4M solution |

| Solvent | |||

| Type | Ethanol & Methanol | Methanol | Methanol |

| Volume | 30 mL & 10 mL | 8 mL | 3 mL |

| Reaction Conditions | |||

| Temperature | Warm, then room temp. | Room temperature | Not specified |

| Time | 10-20 minutes | ~2 minutes (monitored by TLC) | Not specified |

| Workup | |||

| Quenching Agent | 0.1 M HCl | Water | 0.45 mL of 3M H₂SO₄ |

| Precipitation | 50 mL Water | Heat to dissolve, then cool | Ice chips and DI water |

| Product | |||

| Theoretical Yield | ~5.05 g | ~0.404 g | ~0.101 g |

| Reported % Yield | 95-100%[2][3][5] | Not explicitly stated | Not explicitly stated |

| Literature M.P. | 153-157 °C[2][3][5][12] | ||

| Experimental M.P. | 153 °C (crude)[2][3][5] |

Experimental Workflow

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table of Spectroscopic Data:

| Technique | 9-Fluorenone (Starting Material) | This compound (Product) |

| IR Spectroscopy | Strong C=O stretch ~1715 cm⁻¹ | Broad O-H stretch ~3200-3400 cm⁻¹, Disappearance of C=O stretch |

| ¹H NMR (CDCl₃) | Aromatic protons ~7.2-7.7 ppm[13] | Aromatic protons ~7.2-7.8 ppm, Broad singlet for OH proton ~1.9-2.2 ppm, Singlet for CH proton ~5.5 ppm[14][15] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon ~193.1 ppm, Aromatic carbons ~120-144 ppm[13] | CH-OH carbon ~75 ppm, Aromatic carbons ~120-148 ppm, Disappearance of carbonyl signal |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 180[13] | Molecular ion (M⁺) at m/z = 182[13] |

Conclusion

The synthesis of this compound from 9-fluorenone using sodium borohydride is a robust and high-yielding reaction that serves as an excellent model for the reduction of ketones. The procedure is straightforward, and the product can be easily purified to a high degree. The clear visual endpoint and well-characterized starting material and product make this a reliable synthetic route for various research and development applications.

References

- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]

- 2. A synthesis of this compound: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. brainly.com [brainly.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. chegg.com [chegg.com]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. DSpace [open.bu.edu]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. brainly.com [brainly.com]

- 14. This compound(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 15. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Interpreting the Infrared Spectrum of 9-Fluorenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules. By measuring the absorption of infrared radiation by a sample, it is possible to identify the functional groups present. This guide provides an in-depth analysis of the infrared spectrum of 9-Fluorenol, a key intermediate in the synthesis of various organic compounds.

Molecular Structure and Key Vibrational Modes

This compound (C₁₃H₁₀O) is an aromatic alcohol. Its structure consists of a fluorene backbone with a hydroxyl (-OH) group attached to the C9 carbon. The interpretation of its IR spectrum is primarily focused on identifying the characteristic vibrations of its alcohol and aromatic functionalities.

The principal vibrational modes to consider are:

-

O-H Stretching: From the alcohol group.

-

C-O Stretching: From the alcohol group.

-

Aromatic C-H Stretching: From the benzene rings.

-

Aliphatic C-H Stretching: From the C-H bond at the 9-position.

-

Aromatic C=C Stretching: In-ring vibrations of the benzene rings.

-

C-H Out-of-Plane Bending: Characteristic vibrations of the substituted aromatic rings.

Quantitative Analysis of this compound IR Peaks

The following table summarizes the characteristic absorption bands observed in the IR spectrum of this compound. These assignments are crucial for identifying the compound and assessing its purity.

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode Assignment |

| ~3200–3550 | Strong, Broad | O-H stretch of the hydroxyl group, indicative of hydrogen bonding.[1] |

| ~3000–3100 | Medium to Weak, Sharp | Aromatic C-H (sp²) stretch.[1] |

| ~2900–3000 | Medium to Weak, Sharp | Aliphatic C-H (sp³) stretch at C9.[1] |

| ~1450–1600 | Medium to Strong, Sharp | Aromatic C=C in-ring stretching vibrations.[1] |

| ~1017-1190 | Medium to Strong, Sharp | C-O stretch of the secondary alcohol. |

| ~740 | Strong, Sharp | C-H out-of-plane ("oop") bending for ortho-disubstituted benzene rings. |

Note: Peak positions can vary slightly depending on the sample preparation method and the instrument's resolution.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical flow for identifying the key structural features of this compound from its infrared spectrum.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining a high-quality transmission IR spectrum.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Spatula

-

FTIR spectrometer

Procedure:

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven and cooling it in a desiccator. Moisture can cause a broad absorption band around 3400 cm⁻¹, which can interfere with the O-H stretch of the sample.

-

Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into a clean agate mortar.[2]

-

Mixing: Gently grind the sample and KBr together with the pestle for a few minutes until a fine, homogeneous powder is obtained.[3] The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.

-

Loading the Die: Transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

-

Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of approximately 7-10 tons for several minutes.[4][5] This will cause the KBr to flow and form a transparent or translucent pellet that encases the sample.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet, handling it by the edges to avoid contamination.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet or an empty sample holder should be collected and subtracted from the sample spectrum.[4]

Conclusion

The infrared spectrum of this compound is distinguished by several key features. The most prominent is the broad O-H stretching band, confirming its identity as an alcohol. Additionally, the presence of sharp peaks in the aromatic C-H and C=C stretching regions confirms the fluorene backbone. The strong absorption in the fingerprint region, corresponding to the C-O stretch and C-H out-of-plane bending, provides further structural confirmation. By following the detailed protocol and data presented, researchers can confidently identify and characterize this compound using IR spectroscopy.

References

An In-depth Technical Guide to the Solubility of 9-Fluorenol in Methanol and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Fluorenol (also known as 9-hydroxyfluorene) in two common laboratory solvents: methanol and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility data and experimental protocols for their work with this compound.

Introduction to this compound

This compound is a derivative of fluorene, characterized by a hydroxyl group at the 9-position. It is a white to cream-colored crystalline powder.[1][2][3] This compound and its derivatives are of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Understanding its solubility in different solvents is crucial for its application in these areas, particularly for reaction chemistry, purification, and formulation development.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | Not Specified | Slight[1][2][3][4] | - | - |

| Ethanol | Not Specified | 30 mg/mL | ~0.165 | - |

Note: The molar solubility was calculated based on a molecular weight of 182.22 g/mol for this compound. The mole fraction calculation requires the density of the saturated solution, which is not available.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. The following is a generalized experimental protocol for determining the solubility of this compound in methanol and ethanol. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (purity > 99%)

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (methanol or ethanol) in a series of sealed vials.

-

Equilibration: Place the vials in a shaking incubator or a constant-temperature water bath. Agitate the samples at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in terms of mg/mL, mol/L, and mole fraction from the measured concentration. Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in alcoholic solvents like methanol and ethanol is influenced by several factors:

-

Temperature: Generally, the solubility of solid compounds increases with temperature. However, the extent of this increase needs to be determined experimentally.

-

Solvent Polarity: Methanol and ethanol are polar protic solvents. The hydroxyl group in this compound can form hydrogen bonds with the solvent molecules, which contributes to its solubility. The slight difference in polarity between methanol and ethanol can lead to variations in solubility.

-

Crystalline Structure: The crystal lattice energy of this compound plays a significant role. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in methanol and ethanol. While a quantitative value for ethanol is reported, there is a clear need for more comprehensive, temperature-dependent solubility data for both solvents to fully support advanced research and development activities. The provided experimental protocol offers a robust framework for researchers to determine this critical data in their own laboratories. Future studies should focus on establishing the complete solubility profiles of this compound in these and other relevant solvents across a range of temperatures.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Hydroxyfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyfluorene, also known as 9-fluorenol, is a derivative of fluorene, an aromatic hydrocarbon. It is a compound of significant interest in medicinal chemistry and materials science. Structurally, it features a hydroxyl group at the 9-position of the fluorene ring system, which imparts it with specific chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of 9-hydroxyfluorene, detailed experimental protocols for its key reactions, and visualizations of relevant chemical processes.

Physical Properties

9-Hydroxyfluorene is a white to off-white or grayish crystalline powder at room temperature.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 153-154 °C | [2] |

| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg | [2] |

| Appearance | White to grayish crystalline powder | [1][2] |

| pKa | 13.34 ± 0.20 (Predicted) | [2] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Methanol | Slightly soluble | [2] |

| Chloroform | Slightly soluble | [2] |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [3] |

| Acetone | Soluble | [3] |

The principle of "like dissolves like" suggests that 9-hydroxyfluorene will exhibit better solubility in moderately polar to polar organic solvents that can engage in hydrogen bonding with its hydroxyl group.

Chemical Properties and Reactivity

The chemical behavior of 9-hydroxyfluorene is primarily dictated by the hydroxyl group at the benzylic 9-position and the aromatic fluorene backbone.

Oxidation to 9-Fluorenone

9-Hydroxyfluorene can be readily oxidized to its corresponding ketone, 9-fluorenone. This is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, with Swern oxidation being a mild and efficient method that avoids the use of heavy metals.

Esterification

The hydroxyl group of 9-hydroxyfluorene can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid catalyst. The Fischer-Speier esterification is a classic method for this transformation.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of 9-hydroxyfluorene is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant absorptions include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically shows a singlet for the hydroxyl proton (which can be broad and its chemical shift is concentration-dependent), a singlet for the proton at the 9-position, and a series of multiplets in the aromatic region corresponding to the protons on the fluorene backbone.[1][4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.6 | m | Aromatic protons |

| ~7.3-7.4 | m | Aromatic protons |

| ~5.5 | s | H-9 |

| ~2.0 | s (broad) | OH |

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show a signal for the carbon bearing the hydroxyl group (C-9) in the aliphatic region, and a series of signals in the aromatic region for the other carbon atoms of the fluorene skeleton.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~75 | C-9 |

| ~120-150 | Aromatic Carbons |

Experimental Protocols

Synthesis of 9-Hydroxyfluorene via Reduction of 9-Fluorenone

This protocol describes the reduction of 9-fluorenone to 9-hydroxyfluorene using sodium borohydride in an alcoholic solvent.

Materials:

-

9-Fluorenone

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Dissolve 9-fluorenone in warm methanol in an Erlenmeyer flask.

-

In a separate container, prepare a solution of sodium borohydride in methanol.

-

Slowly add the sodium borohydride solution to the 9-fluorenone solution with stirring. The yellow color of the 9-fluorenone should fade.

-

After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.

-

Carefully add deionized water to quench the excess sodium borohydride and precipitate the 9-hydroxyfluorene product.

-

Neutralize the solution with dilute hydrochloric acid.

-

Collect the white precipitate by vacuum filtration and wash it with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol.[5]

Oxidation of 9-Hydroxyfluorene to 9-Fluorenone (Swern Oxidation)

This protocol provides a general procedure for the Swern oxidation, which can be adapted for 9-hydroxyfluorene.

Materials:

-

9-Hydroxyfluorene

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane in a flask and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled oxalyl chloride solution. Stir for 5-10 minutes.

-

Add a solution of 9-hydroxyfluorene in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 15-20 minutes.

-

Add triethylamine to the flask, which will act as a base to facilitate the elimination reaction.

-

Allow the reaction mixture to warm to room temperature.

-

The reaction is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 9-fluorenone.

-

The product can be purified by column chromatography or recrystallization.[6][7]

Esterification of 9-Hydroxyfluorene (Fischer-Speier Method)

This protocol outlines the Fischer-Speier esterification of 9-hydroxyfluorene with a generic carboxylic acid.

Materials:

-

9-Hydroxyfluorene

-

Carboxylic acid (e.g., acetic acid)

-

Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)

-

Solvent (if necessary, e.g., toluene to remove water azeotropically)

Procedure:

-

Combine 9-hydroxyfluorene and an excess of the carboxylic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

To drive the equilibrium towards the product, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus if a suitable solvent like toluene is used.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The work-up typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ester, which can be further purified.[8]

Biological Activity and Drug Development

9-Hydroxyfluorene has been identified as a dopamine transporter (DAT) inhibitor. The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. By inhibiting DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine. This mechanism of action is relevant to the development of drugs for conditions associated with dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.

Dopamine Transporter (DAT) Inhibition Mechanism

The interaction of 9-hydroxyfluorene with the dopamine transporter is a key aspect of its biological activity. While a detailed signaling cascade is complex and involves multiple downstream effects of increased dopamine levels, the initial interaction can be conceptualized as the binding of 9-hydroxyfluorene to the transporter protein, which blocks the reuptake of dopamine.

The development of derivatives of 9-hydroxyfluorene is an active area of research, with the aim of improving potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Conclusion

9-Hydroxyfluorene is a versatile molecule with well-defined physical and chemical properties. Its reactivity, particularly at the hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The spectral data provide clear markers for its identification and characterization. Furthermore, its biological activity as a dopamine transporter inhibitor highlights its potential in the field of drug development. This guide provides foundational knowledge for researchers and scientists working with this intriguing compound.

References

- 1. 9-フルオレンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 1689-64-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scilit.com [scilit.com]

- 6. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1689-64-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Thermodynamic Properties of 9-Fluorenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenol (9-hydroxyfluorene) is a derivative of fluorene, characterized by a hydroxyl group at the 9-position of the fluorene ring system. This seemingly simple modification imparts significant changes to the molecule's physical and chemical properties, influencing its potential applications in various fields, including organic synthesis, materials science, and pharmacology. A thorough understanding of the thermodynamic properties of this compound is crucial for its application in drug development, where factors such as solubility and stability are paramount, as well as in the design of synthetic routes and purification processes. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound have been experimentally determined and are summarized in the tables below. These values are essential for predicting the behavior of this compound under various conditions.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O | [1][2] |

| Molar Mass | 182.22 g/mol | [1][3] |

| Melting Point | 152–155 °C (425–428 K) | [3][4] |

| Boiling Point | 367.5 °C at 760 mmHg | [5] |

| Density | 1.151 g/cm³ | [3] |

| Flash Point | 131.3 °C | [5][6] |

| Vapor Pressure | 4.76 x 10⁻⁶ mmHg at 25°C | [5][6] |

Table 2: Enthalpic and Entropic Properties of this compound

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Experimental Method | Reference(s) |

| Standard Enthalpy of Formation (crystalline, 298.15 K) | -66.3 ± 2.9 | Static Bomb Combustion Calorimetry | [7][8] |

| Enthalpy of Sublimation (298.15 K) | 108.3 ± 0.5 | Static Vapor Pressure Measurement | [8][9] |

| Enthalpy of Fusion | Not explicitly quantified in the provided search results | Differential Scanning Calorimetry | [9] |

| Enthalpy of Vaporization (at 435 K) | 50.4 | Not Specified | [5] |

| Enthalpy of Vaporization (at 465 K) | 49.7 | Not Specified | [5] |

| Enthalpy of Vaporization (at 505 K) | 48.9 | Not Specified | [5] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.043 g/100 ml) | [3][6] |

| Chloroform | Slightly Soluble | [6][10] |

| Methanol | Slightly Soluble | [6][10] |

| Acetone | Soluble | [3] |

| Benzene | Soluble | [3] |

| Diethyl ether | Soluble | [3] |

| Tetrahydrofuran | Soluble | [3] |

| Ethanol | Sparingly Soluble | [3] |

| Hexane | Sparingly Soluble | [3] |

| Petroleum ether | Sparingly Soluble | [3] |

Experimental Protocols for Thermodynamic Characterization

The accurate determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies employed in the key experiments cited in this guide.

Determination of the Standard Enthalpy of Formation

The standard enthalpy of formation of crystalline this compound was determined using static bomb combustion calorimetry .[7][8]

Methodology:

-

Sample Preparation: A pellet of high-purity, sublimed this compound is prepared and its mass is accurately determined.

-

Bomb Assembly: The pellet is placed in a platinum crucible within a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and pressurized with high-purity oxygen.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed within an adiabatic jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision using a platinum resistance thermometer.

-

Data Analysis: The energy of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction and the standard enthalpies of formation of the products (CO₂ and H₂O).

Determination of the Enthalpy of Sublimation

The enthalpy of sublimation of this compound was determined from vapor pressure measurements obtained using the Knudsen effusion method .[7][8]

Methodology:

-

Sample Preparation: A small amount of purified this compound is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice.

-

Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is precisely controlled and varied.

-

Effusion Measurement: At a given temperature, the molecules of this compound effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Determination of the Enthalpy of Fusion

The enthalpy of fusion of this compound was determined using Differential Scanning Calorimetry (DSC) .[9]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Instrument: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The temperature of the cell is increased at a constant rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion.

References

- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pragolab.cz [pragolab.cz]

- 5. 9H-Fluoren-9-ol [webbook.nist.gov]

- 6. Collection - Experimental and Computational Study of the Thermodynamic Properties of 9âFluorenone and 9âFluorenol - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.williams.edu [web.williams.edu]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Synthesis of 9-Fluorenol via Lithium Aluminum Hydride Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 9-Fluorenol from 9-fluorenone utilizing the powerful reducing agent, lithium aluminum hydride (LAH). This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, safety considerations, reaction mechanism, and methods for purification and characterization of the final product.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in medicinal chemistry and materials science. This compound, a derivative of fluorene, serves as a significant building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting a wide range of carbonyl compounds, including ketones like 9-fluorenone, to their corresponding alcohols.[1][2] Its high reactivity necessitates careful handling and anhydrous reaction conditions.

Reaction and Mechanism

The overall reaction involves the reduction of the ketone functional group in 9-fluorenone to a hydroxyl group, yielding this compound.

Overall Reaction:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon of 9-fluorenone. The resulting alkoxide intermediate is then protonated during the work-up step to yield the final alcohol product, this compound.

Experimental Protocol

Materials:

-

9-Fluorenone

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (nitrogen or argon).

-

LAH Suspension: A suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of 9-Fluorenone: A solution of 9-fluorenone (1 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred LAH suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding ethyl acetate to decompose the excess LAH. This is followed by the cautious, dropwise addition of water and then a 10% sulfuric acid solution. A common alternative work-up is the Fieser method, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Work-up: The resulting mixture is filtered through a pad of Celite® to remove the aluminum salts. The filter cake is washed with diethyl ether.

-

Extraction: The organic layer is separated from the aqueous layer in a separatory funnel. The aqueous layer is extracted two more times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with a saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Data Presentation

The following tables summarize typical data that would be collected during the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 9-Fluorenone | C₁₃H₈O | 180.21 | Yellow solid | 80-83 |

| This compound | C₁₃H₁₀O | 182.22 | White solid | 153-157 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Fluorenone:LAH) | 1 : 1.1 |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2 hours |

| Theoretical Yield | (Calculated based on starting amount of 9-fluorenone) |

| Actual Yield | (Experimentally obtained mass of purified this compound) |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.8 (m, 8H, Ar-H), ~5.5 (s, 1H, CH-OH), ~2.0 (s, 1H, OH)[4] |

| ¹³C NMR (CDCl₃, δ) | ~140-150 (Ar-C), ~120-130 (Ar-CH), ~75 (CH-OH) |

| IR (KBr, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~3000-3100 (C-H stretch, aromatic), ~1600 (C=C stretch, aromatic) |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the reduction of 9-fluorenone.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents to produce flammable hydrogen gas.[3]

-

Handling: All manipulations of LAH must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and gloves are mandatory.

-

Quenching: Excess LAH must be quenched carefully and slowly, typically by the addition of ethyl acetate followed by a controlled addition of water or an acidic solution, always in an ice bath to manage the exothermic reaction.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water, carbon dioxide, or soda-acid extinguishers on an LAH fire.

Conclusion

The reduction of 9-fluorenone to this compound using lithium aluminum hydride is an effective synthetic method. The high reactivity of LAH ensures a rapid and complete conversion under appropriate anhydrous conditions. Careful adherence to the experimental protocol and stringent safety measures are paramount for the successful and safe execution of this synthesis. The resulting this compound is a valuable intermediate for further chemical transformations.

References

Electrochemical Properties of 9-Fluorenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 9-Fluorenol. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and methodologies for their work with this versatile compound. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental electrochemical processes.

Core Electrochemical Behavior

This compound (C₁₃H₁₀O) is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its electrochemical behavior is primarily characterized by the oxidation of the hydroxyl group at the 9-position to a ketone, forming 9-Fluorenone. The corresponding reduction of 9-Fluorenone back to this compound is also a key electrochemical process.

The electroreduction of this compound is understood to proceed through an ECE (Electron transfer, Chemical step, Electron transfer) mechanism. This involves the initial formation of a radical anion, followed by the cleavage of the C-OH bond. This process can be influenced by the solvent and supporting electrolyte, with potential side reactions such as deprotonation.

While specific quantitative electrochemical data for this compound is not extensively available in publicly accessible literature, the electrochemical properties of the parent fluorene molecule and the oxidized form, 9-Fluorenone, provide valuable context for understanding its behavior.

Comparative Electrochemical Data

To provide a framework for the electrochemical analysis of this compound, the following table summarizes the reported oxidation potentials for fluorene and 9-Fluorenone under specific conditions. Researchers can expect the oxidation potential of this compound to be influenced by the electron-donating hydroxyl group.

| Compound | Eₚₐ (V vs. SCE) | Solvent | Supporting Electrolyte |

| Fluorene | 1.1 | Boron trifluoride diethyl etherate (BFEE) | Not specified |

| 9-Fluorenone | 1.48 | Boron trifluoride diethyl etherate (BFEE) | Not specified |

| 9-Fluorenone | 2.21 | Dichloromethane (CH₂Cl₂) | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) |

Experimental Protocol: Cyclic Voltammetry of this compound

This section details a generalized protocol for the characterization of the electrochemical properties of this compound using cyclic voltammetry (CV).[1]

Materials and Equipment

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode: Platinum wire

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

Anhydrous Solvent: Acetonitrile or Dichloromethane

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄)

-

This compound Sample

-

Inert Gas: Argon or Nitrogen for deoxygenation

Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and the chosen anhydrous solvent.

-

Sonicate the electrode in the anhydrous solvent for a few minutes to remove any residual alumina particles.

-

Dry the electrode completely before use.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Deoxygenate the electrolyte solution by bubbling with a steady stream of inert gas (Argon or Nitrogen) for at least 15-20 minutes. An oxygen-free environment is crucial for accurate electrochemical measurements.

-

Prepare a stock solution of this compound in the deoxygenated electrolyte solution to the desired concentration (e.g., 1 mM).

-

-

Electrochemical Measurement:

-

Assemble the three electrodes in the electrochemical cell containing the deoxygenated this compound solution. Ensure the electrodes are properly immersed.

-

Maintain an inert atmosphere over the solution throughout the experiment by passing a gentle stream of the inert gas over the surface of the solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, vertex potentials, and scan rate. A typical starting scan rate is 100 mV/s.

-

Run the cyclic voltammetry scan and record the resulting voltammogram.

-

It is advisable to perform multiple scans to ensure the reproducibility of the results.

-

Visualizing Electrochemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cyclic voltammetry and the fundamental redox relationship between this compound and 9-Fluorenone.

References

Methodological & Application

The Role of 9-Fluorenol in Advancing Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in biomedical research and drug development, enabling the routine construction of peptides for a vast array of applications. A cornerstone of modern SPPS is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on the use of 9-fluorenol as the precursor for this critical Nα-amino protecting group. The Fmoc group's lability to mild basic conditions, while remaining stable to acidic and other reagents, provides an orthogonal protection scheme that has largely superseded the older Boc (tert-butyloxycarbonyl) methodology.[1][2] This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, thereby minimizing side reactions and simplifying the synthesis of complex and modified peptides.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound-derived Fmoc chemistry in SPPS. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into the underlying chemistry, practical methodologies, and strategies for optimizing peptide synthesis outcomes.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support (resin).[5] The synthesis proceeds in a cyclical manner, with each cycle consisting of three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Nα-Fmoc-protected amino acid and its subsequent reaction with the newly liberated N-terminal amine of the peptide-resin to form a peptide bond.[6][8]

-

Washing: Thorough washing of the resin with a suitable solvent to remove excess reagents and byproducts before proceeding to the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[9]

Advantages of the Fmoc Strategy

The widespread adoption of the Fmoc strategy in SPPS can be attributed to several key advantages over the traditional Boc/Benzyl approach:[2]

-

Milder Deprotection Conditions: The use of a weak base for Fmoc removal avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and lead to the loss of side-chain protecting groups.[2]

-

Orthogonality: The base-labile Fmoc group is fully compatible with the acid-labile side-chain protecting groups, providing a truly orthogonal protection scheme.[1][3]

-

Compatibility with Modified Peptides: The milder conditions of Fmoc chemistry are particularly well-suited for the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation.[2]

-

Real-time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that strongly absorbs UV light at around 301 nm. This allows for the real-time spectrophotometric monitoring of the deprotection step, ensuring its completion and enabling automated feedback control in modern peptide synthesizers.[10][11][12]

Quantitative Data and Performance Metrics

The efficiency of each coupling and deprotection cycle is critical for the overall yield and purity of the final peptide. Even small inefficiencies can lead to a significant accumulation of deletion sequences and other impurities, particularly in the synthesis of long peptides.[13]

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM | [14][15] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Tos) | [14] |

| Final Cleavage Reagent | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF) | [14][15] |

| Typical Crude Purity | Generally high, sequence-dependent | Can be high, but aggregation can be an issue | [14][15] |

| Common Side Reactions | Aspartimide formation, diketopiperazine formation, racemization | Trifluoroacetylation, side-chain alkylation | [14][16] |

| Safety Considerations | Piperidine is a regulated substance | Use of highly toxic and corrosive HF requires specialized equipment | [15] |

Table 1: Comparison of Key Features of Fmoc and Boc SPPS Strategies.

The theoretical overall yield of a peptide can be dramatically affected by the efficiency of each synthesis cycle. For instance, for a 70-amino-acid peptide:[13]

| Per-Step Efficiency | Theoretical Overall Yield |

| 97% | 1.4% |

| 99% | 24% |

| 99.5% | 50% |

Table 2: Impact of Per-Step Efficiency on the Theoretical Overall Yield of a 70-mer Peptide.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS.

Protocol 1: Resin Swelling

Objective: To swell the resin beads to allow for optimal diffusion and accessibility of reagents.

Materials:

-

Fmoc-compatible resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Fritted syringe or dedicated reaction vessel

Procedure:

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into the reaction vessel.[5]

-

Add enough DMF or DCM (approximately 10-15 mL per gram of resin) to completely cover the resin.[5]

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.[5]

-

After swelling, drain the solvent by applying gentle vacuum or nitrogen pressure.[5]

Protocol 2: N-Terminal Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group to expose a free amine for the subsequent coupling reaction.

Materials:

-

Swollen peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF[16]

-

DMF

Procedure:

-

Wash the swollen peptide-resin with DMF (3 times).[6]

-

Add the deprotection solution (20% piperidine in DMF) to the resin.[16]

-

Agitate the mixture for 5-10 minutes at room temperature.[16]

-

Drain the deprotection solution.

-

Repeat steps 2-4.[16]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Protocol 3: Amino Acid Coupling

Objective: To form a new peptide bond between the free N-terminal amine of the peptide-resin and the incoming Fmoc-amino acid.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)[6]

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)[6]

-

Activator base (e.g., DIPEA, 6-10 equivalents)[6]

-

DMF

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid in DMF.

-

Add the coupling reagent (e.g., HBTU) and the activator base (e.g., DIPEA) to the amino acid solution.[6]

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.[6]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[17]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[5]

Protocol 4: Monitoring Reaction Completion (Kaiser Test)

Objective: To qualitatively assess the presence of free primary amines, indicating either complete Fmoc deprotection or incomplete coupling.

Materials:

-

Resin bead sample

-

Solution A: 5 g ninhydrin in 100 mL ethanol[10]

-

Solution B: 80 g phenol in 20 mL ethanol[10]

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[10]

-

Ethanol

Procedure:

-

Take a small sample of resin beads from the reaction vessel.

-

Wash the beads thoroughly with DMF and then with ethanol.[10]

-

Add 2-3 drops of each of Solution A, B, and C to the resin beads.

-

Heat the sample at 100-120°C for 5 minutes.

-

Observe the color of the beads:

-

Intense Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[10]

-

Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).[10]

-

Brownish-Red: Indicates N-terminal proline.[10]

-

Protocol 5: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[5][9]

-

DCM

-

Cold diethyl ether

Procedure:

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.[5]

-

Prepare the appropriate cleavage cocktail. The composition depends on the amino acid sequence.[9][18]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[5]

-

Agitate the mixture at room temperature for 2-4 hours.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[5]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizing the Workflow and Mechanisms

Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection

Caption: Mechanism of base-mediated Fmoc group removal.

Conclusion

The development of the Fmoc protecting group, derived from this compound, has been a pivotal advancement in the field of peptide synthesis. The mild and orthogonal nature of Fmoc chemistry has enabled the routine and automated synthesis of complex peptides with high purity and yield. By understanding the core principles and adhering to optimized protocols, researchers can effectively leverage Fmoc-SPPS to advance their scientific and drug development objectives. Careful monitoring of reaction completion and the appropriate selection of reagents and cleavage cocktails are paramount to achieving success in the synthesis of even the most challenging peptide sequences.

References

- 1. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-Fluorenol as a Precursor to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and its derivatives starting from 9-fluorenol. The Fmoc group is a cornerstone of modern peptide synthesis and is widely used for the protection of amines in organic synthesis.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group integral to solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and facile cleavage with mild bases, such as piperidine, make it orthogonal to many other protecting groups used for amino acid side chains. This document outlines the synthetic pathway from this compound to the key Fmoc reagents, 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), and their subsequent application in the protection of amino acids.

Synthetic Pathway Overview

The conversion of this compound to Fmoc-protected amino acids is a multi-step process. The overall synthetic scheme involves the initial oxidation of this compound to 9-fluorenone. The fluorenone is then formylated to produce 9-formylfluorene, which is subsequently reduced to 9-fluorenylmethanol. This alcohol is the direct precursor to the active Fmoc reagents. 9-fluorenylmethanol is converted to Fmoc-Cl using phosgene or a phosgene equivalent. Fmoc-Cl can then be used directly for amine protection or be further reacted with N-hydroxysuccinimide to yield the more stable and user-friendly Fmoc-OSu. Finally, the activated Fmoc reagent is used to protect the amino group of an amino acid.

Application Notes and Protocols: Synthesis and Application of Fluorescent Probes Based on 9-Fluorenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of fluorescent probes derived from 9-fluorenol. The unique photophysical properties of the fluorene scaffold make it an excellent platform for the development of chemosensors for metal ions and probes for biological imaging.

Introduction

This compound and its derivatives are versatile compounds in organic synthesis, serving as key building blocks for a variety of functional molecules.[1] Their rigid, planar structure and conjugated π-system give rise to desirable fluorescent properties, including high quantum yields and photostability. These characteristics make them ideal candidates for the development of fluorescent probes. By functionalizing the 9-position and other sites on the fluorene ring, probes can be designed to exhibit high selectivity and sensitivity for specific analytes, such as metal ions, or to target particular cellular compartments for bioimaging applications.

This document outlines the synthesis of a this compound-based fluorescent probe for zinc (Zn²⁺) detection, a detailed protocol for its use in fluorometric titration, and a guide for its application in live cell imaging.

Data Presentation: Photophysical Properties of this compound-Based Fluorescent Probes

The following table summarizes key quantitative data for a selection of fluorescent probes derived from this compound, facilitating comparison of their performance characteristics.

| Probe Name/Description | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Binding Constant (Kd or Ka) | Target Analyte | Reference |

| HAFPA (fluorene–pyridine linked imine conjugate) | ~350 | ~410 (free), ~475 (with Zn²⁺), ~470 (with Cd²⁺) | - | - | Zn²⁺, Cd²⁺ | [2][3] |

| 9-ethynyl-9-fluorenol derivatives (Ia–If) | - | - | 0.70–0.83 (in solution) | - | - | [4] |

| 2′,7′-di-tert-butyl-9,9′-spirobifluorene derivatives | - | Blue emission | Good solution quantum yields | - | - | [4] |

| Amine-reactive fluorenyl-benzothiazole probe | 357, 375 | 455 | Low (free), 0.9 (conjugated) | - | Amine-containing biomolecules | [5] |

| Fluorene-based Zn²⁺ Sensor | 381 (with Zn²⁺) | 420 (free), 650 (with Zn²⁺) | - | ~ (2–3) × 10⁵ M⁻¹ (Ka) | Zn²⁺ | [6] |

| 2,7-disubstituted fluorenone with diethyl-aminophenyl groups | - | - | - | - | Polarity sensing | [7] |

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Fluorescent Probe for Zinc (II) Detection

This protocol describes the synthesis of a "turn-on" fluorescent sensor for Zn²⁺ and Cd²⁺ based on a fluorene-pyridine linked imine conjugate (HAFPA). The synthesis involves the condensation of a fluorene-based amine with a pyridine-based aldehyde.

Materials:

-

9,9-dialkyl-2-aminofluorene

-

Pyridine-2-carboxaldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 9,9-dialkyl-2-aminofluorene in absolute ethanol.

-

Addition of Aldehyde: To the stirred solution, add 1.1 equivalents of pyridine-2-carboxaldehyde.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, proceed to the next step.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure HAFPA probe.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fluorometric Titration for Zinc (II) Detection

This protocol details the procedure for determining the concentration of Zn²⁺ in a sample using the synthesized HAFPA probe and a fluorometer.

Materials:

-

HAFPA probe stock solution (e.g., 1 mM in DMSO or acetonitrile)

-

Zinc chloride (ZnCl₂) standard solution (e.g., 10 mM in deionized water)

-

Buffer solution (e.g., HEPES or Tris, pH 7.4)

-

Solvent for dilution (e.g., acetonitrile/water mixture)

-

Fluorometer with quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of the HAFPA probe (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile/water, 8:2 v/v) in a quartz cuvette.

-

Initial Fluorescence Measurement: Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum of the free probe. Set the excitation wavelength according to the probe's absorption maximum (~350 nm) and record the emission over a suitable range (e.g., 380-600 nm).

-

Titration with Zinc: Add incremental amounts of the ZnCl₂ standard solution to the cuvette containing the probe solution. After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

-

Fluorescence Measurement after Each Addition: Record the fluorescence emission spectrum after each addition of Zn²⁺. A decrease in the emission peak of the free probe and the appearance of a new, red-shifted emission peak corresponding to the probe-Zn²⁺ complex should be observed.

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum of the complex as a function of the Zn²⁺ concentration.

-

For quantitative analysis, create a calibration curve using known concentrations of Zn²⁺.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 2:2 binding).[8]

-

Protocol 3: Live Cell Imaging of Intracellular Zinc (II)

This protocol provides a general guideline for visualizing intracellular Zn²⁺ using the HAFPA probe and a fluorescence microscope.

Materials:

-

HAFPA probe stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Cells (e.g., A549 or HeLa cells) cultured on glass-bottom dishes or coverslips

-